isopropyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate
Overview
Description
Isopropyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of an isopropyl ester group, a 4-iodo-1H-pyrazole moiety, and a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of 4-iodo-1H-pyrazole: This can be achieved through the iodination of 1H-pyrazole using iodine and a suitable oxidizing agent.
Coupling with benzoic acid derivative: The 4-iodo-1H-pyrazole is then coupled with a benzoic acid derivative under conditions that facilitate the formation of an amide bond. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation/Reduction: Products will depend on the specific reaction conditions and reagents.
Scientific Research Applications
Isopropyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the pyrazole ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-{[(4-bromo-1H-pyrazol-3-yl)carbonyl]amino}benzoate
- Isopropyl 4-{[(4-chloro-1H-pyrazol-3-yl)carbonyl]amino}benzoate
- Isopropyl 4-{[(4-fluoro-1H-pyrazol-3-yl)carbonyl]amino}benzoate
Uniqueness
The uniqueness of isopropyl 4-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate lies in the presence of the iodine atom, which can significantly affect its reactivity and biological activity compared to its halogenated analogs. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and may also influence its pharmacokinetic properties.
Properties
IUPAC Name |
propan-2-yl 4-[(4-iodo-1H-pyrazole-5-carbonyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3O3/c1-8(2)21-14(20)9-3-5-10(6-4-9)17-13(19)12-11(15)7-16-18-12/h3-8H,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWWAZRTZXOCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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